molecular formula C3H5NOS B8429519 Isocyanato(methylsulfanyl)methane

Isocyanato(methylsulfanyl)methane

Cat. No.: B8429519
M. Wt: 103.15 g/mol
InChI Key: ACQSAKKIGLJHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocyanato(methylsulfanyl)methane is an organic compound with the molecular formula C₂H₅NOS. It is characterized by the presence of an isocyanate group (-N=C=O) and a methylsulfanyl group (-SCH₃) attached to a methane backbone. This compound is primarily used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanato(methylsulfanyl)methane can be synthesized through various methods. One common approach involves the reaction of methylthioacetic acid with phosgene, followed by the addition of ammonia to form the desired isocyanate compound. The reaction conditions typically require a controlled environment with temperatures ranging from 0°C to 50°C and the use of inert solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves the phosgene process, where phosgene reacts with primary amines to form isocyanates. This method is widely used due to its efficiency and scalability. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Types of Reactions: Isocyanato(methylsulfanyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isocyanato(methylsulfanyl)methane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme inhibitors and protein modifications.

    Medicine: Research into potential therapeutic agents and drug delivery systems often involves this compound.

    Industry: It is used in the production of polyurethanes, adhesives, and coatings

Mechanism of Action

The mechanism of action of isocyanato(methylsulfanyl)methane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the modification of proteins and the synthesis of polymers .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific modifications or interactions with sulfur-containing compounds .

Properties

Molecular Formula

C3H5NOS

Molecular Weight

103.15 g/mol

IUPAC Name

isocyanato(methylsulfanyl)methane

InChI

InChI=1S/C3H5NOS/c1-6-3-4-2-5/h3H2,1H3

InChI Key

ACQSAKKIGLJHQE-UHFFFAOYSA-N

Canonical SMILES

CSCN=C=O

Origin of Product

United States

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